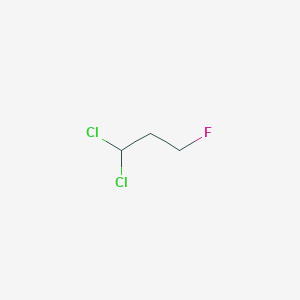

1,1-Dichloro-3-fluoropropane

Description

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine compounds, which contain a carbon-fluorine bond, hold a unique and vital position in modern chemistry. numberanalytics.commdpi.com The high electronegativity and small size of the fluorine atom impart distinct properties to organic molecules, such as enhanced thermal stability, lipophilicity, and metabolic stability. numberanalytics.commdpi.comnumberanalytics.com These characteristics have made organofluorine compounds indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comwikipedia.org It is estimated that over 20% of all pharmaceutical drugs contain at least one fluorine atom. wiley.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis. wikipedia.org

Overview of Chlorofluoropropane Research Landscape

The research landscape of chlorofluoropropanes, a sub-class of halogenated propanes containing both chlorine and fluorine, is driven by the need to find replacements for ozone-depleting substances like chlorofluorocarbons (CFCs). fastercapital.com Much of the research focuses on hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which are considered transitional or long-term replacements. fastercapital.com For instance, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) has been used as a cleaning agent in the aerospace and electronics industries as a substitute for CFC-113. wikipedia.org The study of various chlorofluoropropane isomers is crucial for understanding their properties and potential applications.

Historical Context of Halocarbon Development and Regulation

The synthesis of halocarbons dates back to the early 19th century, with production accelerating as their utility as solvents, refrigerants, and anesthetics became apparent. wikipedia.org The development of CFCs in the 1930s revolutionized the refrigeration and air conditioning industries due to their non-toxic and non-flammable nature. eos.org However, in 1974, it was discovered that these compounds were contributing to the depletion of the stratospheric ozone layer. wikipedia.org This led to the signing of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances. fastercapital.com This regulatory action spurred extensive research into and development of alternative compounds, such as HCFCs and HFCs. fastercapital.com While these alternatives have a lower ozone depletion potential, many are potent greenhouse gases, leading to further regulations and a continued search for more environmentally benign substitutes. wikipedia.orgeos.org

Research Scope and Objectives for 1,1-Dichloro-3-fluoropropane

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of its chemical identity, physical and chemical properties, known synthesis and manufacturing processes, chemical reactivity, potential applications, and spectroscopic characterization. The scope is strictly limited to these scientific aspects of the compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

134237-45-9 |

|---|---|

Molecular Formula |

C3H5Cl2F |

Molecular Weight |

130.97 g/mol |

IUPAC Name |

1,1-dichloro-3-fluoropropane |

InChI |

InChI=1S/C3H5Cl2F/c4-3(5)1-2-6/h3H,1-2H2 |

InChI Key |

BNKPCLIGZGAELP-UHFFFAOYSA-N |

SMILES |

C(CF)C(Cl)Cl |

Canonical SMILES |

C(CF)C(Cl)Cl |

Synonyms |

HCFC-261 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1 Dichloro 3 Fluoropropane

Substitution Reactions and Regioselectivity

Substitution reactions are a cornerstone of haloalkane chemistry, and 1,1-Dichloro-3-fluoropropane is no exception. These reactions involve the replacement of one of the halogen atoms, typically a chlorine atom, by a nucleophile. quizlet.com The regioselectivity of these reactions—the preference for reaction at one site over another—is a critical consideration. numberanalytics.com In this molecule, the two chlorine atoms at the C1 position are more likely to be substituted than the fluorine atom at C3 due to the significantly higher bond energy of the C-F bond compared to the C-Cl bond.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions in haloalkanes like this compound can proceed through different mechanistic pathways, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) routes. bits-pilani.ac.in

The SN2 mechanism is a one-step process where the nucleophile attacks the electron-deficient carbon atom at the same time as the leaving group (a halide ion) departs. bits-pilani.ac.in This pathway is favored for primary and less sterically hindered secondary haloalkanes. For this compound, nucleophilic attack could theoretically occur at the C1 position. However, the presence of two chlorine atoms on C1 presents some steric hindrance, which might slow down an SN2 reaction at this site compared to a simple primary alkyl halide. The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile. bits-pilani.ac.in

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. This pathway is favored for tertiary and some secondary haloalkanes that can form stable carbocations. The C1 carbon of this compound is primary, making the formation of a primary carbocation highly unfavorable. Therefore, an SN1 reaction at this position is generally not expected.

The choice between SN1 and SN2 pathways is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group ability, and the solvent. Strong, less sterically hindered nucleophiles and polar aprotic solvents favor the SN2 pathway.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for Halogenated Propanes

| Factor | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Substrate Structure | Favored by tertiary > secondary halides | Favored by primary > secondary halides | As a primary halide, the SN2 pathway is more likely at C1. |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻, RS⁻) | The choice of nucleophile will strongly direct the mechanism. |

| Leaving Group | A good leaving group is crucial (I⁻ > Br⁻ > Cl⁻ >> F⁻) | A good leaving group is important (I⁻ > Br⁻ > Cl⁻ >> F⁻) | Chlorine is a better leaving group than fluorine. |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) | Favored by polar aprotic solvents (e.g., acetone, DMSO) | The reaction conditions can be tuned to favor one pathway. |

Influence of Stereochemical Configuration on Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals affects molecular properties and reactivity, play a significant role in the chemistry of halogenated alkanes. e-bookshelf.dewikipedia.org For this compound, the conformational preferences around the C1-C2 and C2-C3 bonds can influence its reactivity.

The gauche effect is a key stereoelectronic phenomenon observed in systems like 1,2-dihaloethanes. researchgate.net It describes the tendency for certain molecules to adopt a gauche conformation (with substituents at a 60° dihedral angle) over the sterically less hindered anti conformation. This effect is particularly pronounced when highly electronegative atoms like fluorine are involved and is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital into an adjacent C-F antibonding orbital (σCH → σ*CF). researchgate.net

Addition and Elimination Reactions

Beyond substitution, this compound can undergo elimination reactions to form unsaturated propene derivatives. These derivatives, containing a reactive double bond, can then participate in addition reactions.

Reactivity of Propene Derivatives and Double Bond Transformations

Elimination of a hydrogen atom and a halogen atom (dehydrohalogenation) from adjacent carbons in this compound can lead to the formation of halo-substituted propenes. For example, the removal of a hydrogen from C2 and a chlorine from C1 would yield 1-chloro-3-fluoropropene. Such elimination reactions are typically promoted by strong, sterically hindered bases (to favor elimination over substitution) and heat. google.comgoogle.com

The resulting propene derivatives are significantly more reactive than the parent alkane due to the presence of the carbon-carbon double bond. This double bond serves as a site for various chemical transformations, including:

Addition Reactions : The π-bond can be broken to add new atoms or groups. For instance, it can react with hydrogen halides (HX), halogens (X₂), or water (in the presence of an acid catalyst). ddugu.ac.in The regioselectivity of these additions is often governed by Markovnikov's rule, which states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that already has more hydrogen atoms. ddugu.ac.in

Polymerization : The double bond allows these molecules to act as monomers, linking together to form long polymer chains.

Dechlorination Reaction Mechanisms

Dechlorination involves the removal of chlorine atoms from the molecule. This can be achieved through various reductive methods. For vicinal dihalides (halogens on adjacent carbons), dechlorination with metals like zinc is a common method to form alkenes. google.com While this compound is a geminal dihalide (halogens on the same carbon), reductive processes can still occur.

Common methods for dechlorination include:

Reaction with Metals : Active metals such as zinc can be used, often in a solvent like an alcohol, to effect dechlorination. google.comnist.gov

Catalytic Hydrogenolysis : This process involves the reaction with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). This method can cleave carbon-halogen bonds, replacing them with carbon-hydrogen bonds.

Photocatalytic Dechlorination : Recent studies have shown that certain photocatalysts, including some lanthanide complexes, can cleave C-Cl bonds upon irradiation with light. chemrxiv.org

These dechlorination reactions can be valuable for synthesizing less-halogenated compounds or as a method for the degradation of chlorinated organic compounds. ucla.eduwaterprofessionals.com

Interactions with Diverse Chemical Species

The chemical structure of this compound, with its distinct polar regions, governs its interactions with other chemical entities. The C(Cl₂) end of the molecule is a potential site for nucleophilic attack, while the polar C-F and C-Cl bonds can engage in dipole-dipole interactions.

Its solubility reflects these characteristics. It is expected to have limited solubility in polar solvents like water but good solubility in non-polar organic solvents and other halogenated compounds.

In a biological context, halogenated alkanes can interact with biomolecules like enzymes. The halogen atoms can form bonds with active sites, potentially modifying or inhibiting enzyme activity. The specific arrangement of chlorine and fluorine atoms in this compound creates a unique electronic and steric profile that would determine its specific interactions within a biological system.

Reactivity Towards Strong Reducing Agents

The reactivity of halogenated hydrocarbons like this compound with strong reducing agents is a critical aspect of their chemical behavior. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous halogenated propanes. Generally, these compounds can be reduced to form derivatives with fewer chlorine atoms. smolecule.com

Table 1: Reactivity Profile with Reducing Agents (Based on Analogous Compounds)

| Reducing Agent Category | Example Reagents | Expected Outcome for this compound | Reactivity Level |

| Active Metals | Sodium, Potassium | Potentially violent reaction, significant decomposition | High |

| Less Active Metals | Zinc dust in acid (e.g., acetic acid) | Stepwise reduction to monochloro-fluoropropane or fluoropropane | Moderate |

This table is based on the documented reactivity of similar halogenated propanes. smolecule.comnih.govsmolecule.com

Oxidative Transformations

The oxidative transformation of this compound involves its reaction with strong oxidizing agents, particularly under forcing conditions. Analogous to other fluorinated organic compounds, it is expected to undergo oxidation when subjected to powerful oxidizers and extreme temperatures. nih.gov Such oxidative processes can lead to the formation of more oxidized products, potentially including carboxylic acids or ketones, depending on the reaction conditions and the specific oxidizing agent used. smolecule.com

For instance, strong oxidizing agents like potassium permanganate (B83412), especially under acidic conditions, are known to oxidize similar halogenated hydrocarbons. smolecule.com The reaction would likely target the C-H bonds of the propane (B168953) backbone, leading to the introduction of oxygen atoms and subsequent cleavage or functional group transformation. The stability imparted by the halogen atoms, particularly fluorine, means that these transformations often require significant energy input. solubilityofthings.com

Table 2: Potential Oxidative Transformation Products (Based on Analogous Compounds)

| Oxidizing Agent | Reaction Conditions | Potential Products |

| Potassium Permanganate (KMnO₄) | Acidic, Heat | Fluorinated and/or chlorinated carboxylic acids, ketones |

| Ozone (O₃) | Tropospheric conditions | Gradual degradation |

| Hydroxyl Radicals (•OH) | Atmospheric conditions | Tropospheric degradation products |

This data is extrapolated from studies on similar halogenated compounds. smolecule.comnih.govdtic.mil

Acid-Catalyzed Reactions in Fluoroamine Chemistry Analogs

While direct studies on this compound in the context of fluoroamine chemistry are limited, valuable insights can be drawn from acid-catalyzed reactions of its structural analogs, such as chloroallylamines. Superacid systems, like a mixture of hydrogen fluoride (B91410) and antimony(V) pentafluoride (HF/SbF₅), are powerful tools for fluorination reactions. thieme-connect.de

In a relevant study, 3-chloroallylamine was treated with a superacid catalyst. This reaction resulted in the formation of a geminal chlorofluoride. thieme-connect.de The mechanism involves the protonation of the double bond by the superacid, generating a carbocation intermediate. This cation is then attacked by a fluoride ion. The specific outcome depends on the stability of the carbocation and the reaction conditions. Applying this analogy, if this compound were part of a more complex synthesis involving similar intermediates, its structural motifs would be susceptible to rearrangement or substitution under strong acid catalysis.

Table 3: Superacid-Catalyzed Reactions of Chloroallylamine Analogs

| Substrate | Reagent System | Temperature | Product Type |

| 3-Chloroallylamine | HF/SbF₅ | -78 °C | Geminal Chloro Fluoride |

| 2-Chloroallylamine | HF/SbF₅ | -78 °C | Geminal Chloro Fluoride |

Source: Thieme Connect. thieme-connect.de This table illustrates reaction conditions for analogs relevant to understanding the potential behavior of fluorochloroalkanes in strongly acidic media.

Stability Under Extreme Conditions

Thermodynamic data for a series of fluorinated propanes provide insight into their inherent stability. While data for this compound is not explicitly listed, values for related compounds show that the enthalpy of formation becomes significantly more negative with increasing fluorination, indicating greater thermodynamic stability. acs.org For example, the standard enthalpy of formation (ΔHf°298) for 1-fluoropropane (B1212598) is -67.37 kcal/mol, while for 1,1,1,2,2-pentafluoropropane (B162932) it is -271.14 kcal/mol. acs.org This trend suggests that this compound possesses considerable, though not absolute, stability. Under extreme thermal stress, the weaker C-Cl bonds are more likely to cleave than the stronger C-F bond. The compound's reactivity profile suggests it is chemically inert in many situations but will react under the duress of strong oxidizing or reducing agents at high temperatures. nih.gov

Table 4: Standard Enthalpy of Formation for Analogous Fluorinated Propanes

| Compound | Standard Enthalpy of Formation (ΔHf°298 kcal/mol) |

| 1-Fluoropropane | -67.37 |

| 1,1-Difluoropropane | -123.66 |

| 1,1,1-Trifluoropropane | -183.09 |

| 1,2-Difluoropropane | -109.75 |

| 1,1,2-Trifluoropropane | -164.68 |

| 1,1,1,2-Tetrafluoropropane | -221.57 |

| 1,1,2,2-Tetrafluoropropane | -216.38 |

| 1,1,1,2,2-Pentafluoropropane | -271.14 |

Source: The Journal of Physical Chemistry A. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular properties. These calculations are fundamental to predicting the behavior of halogenated hydrocarbons like 1,1-Dichloro-3-fluoropropane.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for analyzing reaction mechanisms and identifying the transition states that govern reaction rates. In the context of synthesizing or understanding the degradation of halogenated propanes, DFT can calculate the activation energies for key reaction steps, such as the substitution of chlorine with fluorine.

Research on related compounds, such as the fluorination of chlorinated propanes, demonstrates that DFT can identify critical transition states. For instance, in reactions involving hydrogen fluoride (B91410) (HF), a transition state corresponding to an HF-assisted chloride abstraction is often the rate-limiting step. By mapping the potential energy surface, researchers can determine the lowest energy pathway from reactants to products, providing detailed information on the geometry and energy of the transition state.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Cl/F exchange on a propane (B168953) backbone | B3LYP | 6-311+G** | 30-40 |

| HF-assisted Cl⁻ abstraction | M05-2X | 6-311+G** | 25-35 |

The electronic structure of this compound is significantly influenced by the high electronegativity of its halogen substituents, particularly fluorine. The fluorine atom induces a strong polarization of the carbon-fluorine (C-F) bond, creating a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom (Cδ+—Fδ−). This polarization strengthens the C-F bond, which has a typical bond dissociation energy of around 116 kcal/mol in similar molecules.

Density Functional Theory (DFT) for Transition State Analysis

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to study the dynamic behavior of molecules and their interactions in various environments, bridging the gap between quantum mechanical descriptions and macroscopic properties.

Molecular mechanics (MM) calculations provide a computationally less intensive alternative to quantum chemistry for studying large molecular systems. unipd.it A key area of development in MM is the creation of polarizable force fields, which can more accurately model the electrostatic interactions of molecules with significant bond polarity, such as this compound.

The development of these models involves parameterizing atomic polarizabilities to reproduce experimental data, such as static molecular polarizabilities. nih.gov Several models, including the Applequist and various Thole models (linear, exponential), have been developed for this purpose. nih.govacs.org These models calculate the induced dipoles on each atom in response to the electric field of surrounding atoms. The parameterization is often performed by fitting to a large set of known molecular polarizabilities. nih.gov For halogenated compounds, specific parameters for chlorine and fluorine atoms are required to accurately capture their electronic response. The inclusion of short-range interaction scaling is crucial for the accuracy and transferability of these models. nih.govacs.org

Thermochemical Property Prediction

Predicting the thermochemical properties of compounds is essential for chemical process design and safety analysis. Computational methods, particularly group contribution models, are widely used for this purpose.

To achieve high accuracy, often termed "chemical accuracy" (within ~1 kcal/mol of experimental values), the definition of these groups must be precise. mdpi.com For halogenated alkanes, it is often necessary to differentiate between terminal and non-terminal halogen atoms, as their contributions can differ. mdpi.com For this compound, the molecule would be deconstructed into its fundamental groups.

Table 2: Group Deconstruction for this compound

| Group | Description | Number in Molecule |

|---|---|---|

| C-(Cl)₂(H)(C) | A carbon atom bonded to two chlorine atoms, one hydrogen atom, and one carbon atom. | 1 |

| C-(C)₂(H)₂ | A central carbon atom bonded to two other carbon atoms and two hydrogen atoms. | 1 |

| C-(F)(H)₂(C) | A terminal carbon atom bonded to one fluorine atom, two hydrogen atoms, and one carbon atom. | 1 |

The enthalpy of formation would be estimated by summing the specific enthalpy contribution values assigned to each of these groups, along with any necessary correction factors for interactions between adjacent groups. mdpi.comresearchgate.net The strong electronic effects of fluorine often require special correction terms that are distinct from those for other halogens like chlorine. mdpi.com

Kinetic and Mechanistic Simulations

Detailed computational studies specifically investigating the reaction rates and isomerization pathways of this compound are not extensively available in publicly accessible scientific literature. However, insights into its potential reactivity can be drawn from studies on analogous halogenated propanes.

Theoretical models and computational chemistry are crucial for predicting the reactivity and degradation pathways of halogenated hydrocarbons. For instance, the dehydrohalogenation of similar compounds, such as 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa), has been a subject of interest, often leading to the formation of fluoropropenes. google.com Such reactions can proceed via thermal decomposition or be catalyzed by various materials, including transition metal halides and oxides. google.com The reaction conditions, such as temperature and the presence of a catalyst, significantly influence the reaction pathways and product distribution. google.com

For related dichlorofluoropropanes, computational methods like Density Functional Theory (DFT) are employed to understand their degradation mechanisms, including reactions with atmospheric radicals like hydroxyl (OH). These studies help in estimating the atmospheric lifetime and global warming potential of these compounds.

While specific kinetic data and detailed isomerization pathways for this compound are not available, general principles of physical organic chemistry suggest potential reaction routes. These include the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) to form various chlorofluoropropenes. The relative stability of the possible transition states and products would govern the predominant pathway. Isomerization could also occur through intramolecular halogen exchange, potentially catalyzed by Lewis acids. google.com

Analytical Characterization Methodologies for 1,1 Dichloro 3 Fluoropropane

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 1,1-dichloro-3-fluoropropane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the molecule.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for the analysis of organofluorine compounds like this compound. alfa-chemistry.com With a nuclear spin of 1/2 and 100% natural abundance, the ¹⁹F nucleus provides high sensitivity. alfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent method for distinguishing between stereoisomers and analyzing structural details. alfa-chemistry.com

The large range of chemical shifts in ¹⁹F NMR, typically spanning from -200 ppm to +200 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃), allows for clear differentiation of fluorine atoms in slightly different chemical environments. alfa-chemistry.com For instance, the chemical shift for a fluorine atom in a saturated aliphatic compound can fall between -120 ppm and -240 ppm. sigmaaldrich.com Electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com This sensitivity is crucial for identifying and differentiating isomers of dichlorofluoropropanes.

Table 1: General ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F | +80 to +170 |

| -F-C=O | -70 to -20 |

| Data sourced from multiple references. alfa-chemistry.comucsb.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid technique for obtaining an infrared spectrum. For halogenated propanes, FT-IR is instrumental in identifying the characteristic stretching vibrations of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F stretching vibrations typically appear in the region of 1050–1250 cm⁻¹, while C-Cl stretching vibrations are found in the 550–800 cm⁻¹ range. The presence and specific positions of these absorption bands can confirm the integrity of the functional groups within the this compound molecule. The NIST WebBook provides an IR spectrum for the related compound 1,1-dichloro-1-fluoropropane, which shows characteristic absorption bands within these regions. nist.gov Although the spectrum is for an isomer, it illustrates the utility of IR spectroscopy in identifying the presence of C-H, C-Cl, and C-F bonds.

Table 2: Characteristic IR Absorption Ranges for Bonds in Halogenated Alkanes

| Bond | Absorption Range (cm⁻¹) |

| C-H (stretching) | 2850-3000 |

| C-F (stretching) | 1050-1250 |

| C-Cl (stretching) | 550-800 |

| Data sourced from reference . |

Infrared (IR) Spectroscopy

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and quantifying the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a primary method for analyzing volatile compounds like dichlorofluoropropanes. In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

GC-MS is critical for resolving isomers and quantifying impurities, such as residual chlorinated precursors, in the synthesis of halogenated propanes. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of this compound. For instance, EPA methods for analyzing volatile organic compounds often utilize GC-MS for the detection of various dichloropropene isomers in environmental samples. cdc.gov While specific GC-MS data for this compound was not found, the methodology is standard for this class of compounds. The analysis of related compounds like 1,3-dichloropropene (B49464) demonstrates that GC-MS can achieve detection limits in the nanogram per milliliter range. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Retention Index and Fragmentation Pattern Analysis

The retention index in gas chromatography is a valuable parameter for the identification of volatile organic compounds like this compound. cdc.gov It provides a standardized measure of a compound's elution time relative to a series of n-alkane standards. This allows for inter-laboratory comparison of results and aids in the tentative identification of unknown compounds. cdc.govshimadzu.com

Mass spectrometry provides a fragmentation pattern, which is a unique fingerprint of a molecule. researchgate.net When this compound is ionized in the mass spectrometer, it breaks apart into characteristic fragment ions. The analysis of this pattern allows for unambiguous identification of the compound and can be used to distinguish it from its isomers which may have similar retention times but different fragmentation patterns. researchgate.net

Dynamic Headspace Gas Chromatography-Ion Trap Mass Spectrometry (DH-GC-ITMS)

Dynamic headspace gas chromatography-ion trap mass spectrometry (DH-GC-ITMS) is a highly sensitive method for the determination of volatile compounds like this compound in various matrices. researchgate.netscience.govjordilabs.com In this technique, an inert gas is passed through the sample, stripping the volatile analytes which are then trapped on an adsorbent material. gcms.czthermofisher.com The trapped compounds are subsequently desorbed thermally into the GC-MS system for analysis. gcms.czthermofisher.com

This dynamic process allows for the extraction of a larger, more representative sample of the volatile components compared to static headspace techniques, resulting in lower detection limits. science.govthermofisher.com The use of an ion trap mass spectrometer provides excellent sensitivity and the ability to perform MS/MS experiments for enhanced selectivity and structural confirmation. researchgate.netgcms.cz This method has been successfully applied to the analysis of similar halogenated hydrocarbons in complex samples. cdc.govresearchgate.net

Headspace Gas Chromatography with Flame Ionization Detection

Headspace gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. dep.state.pa.usnih.govgcms.cz An aliquot of the vapor phase (headspace) above a sample in a sealed vial is injected into the gas chromatograph. dep.state.pa.us The flame ionization detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector.

This method is particularly useful for routine quality control and for the quantification of this compound in less complex matrices where the high selectivity of a mass spectrometer is not essential. dep.state.pa.usnih.gov The sample preparation is minimal, and the technique is known for its good reproducibility. cdc.govnih.gov

Method Validation Parameters in Analytical Chemistry

Method validation is a critical process in analytical chemistry that ensures an analytical method is suitable for its intended purpose. wjarr.comeurachem.org Key parameters that are evaluated include the limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and recovery. ich.orgeuropa.eu

Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cawood.co.uknih.gov The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. cawood.co.uknih.gov

These limits are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio, with a ratio of 3:1 commonly used for the LOD and 10:1 for the LOQ. ich.orgsepscience.com For methods like DH-GC-ITMS, which offer high sensitivity, the LOD and LOQ for compounds similar to this compound can be in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. science.govjordilabs.comthermofisher.com

Table 1: Illustrative Limits of Detection and Quantitation for Volatile Organic Compounds using Headspace GC Methods

| Analytical Method | Compound Type | Typical LOD | Typical LOQ |

| DH-GC-ITMS | Volatile Organics | 0.50 ng/mL science.gov | - |

| Dynamic Headspace GC-MS | Anisole in water | 0.110 µg/L science.gov | 0.350 µg/L science.gov |

| Static Headspace GC-FID | Anisole in water | - | 10 µg/L science.gov |

| Headspace GC-FID | Methane in wastewater | 0.9 mg/L nih.gov | - |

This table provides examples of LOD and LOQ values for similar compounds and methods and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Linearity, Precision, and Recovery Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. demarcheiso17025.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates good linearity. demarcheiso17025.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com It is usually expressed as the relative standard deviation (RSD). Good precision is indicated by a low RSD value. wjarr.com

Recovery is a measure of the accuracy of an analytical method. ich.org It is determined by adding a known amount of the analyte (spiking) to a blank matrix and measuring the amount recovered by the analytical procedure. The result is expressed as a percentage of the known amount added. High recovery values indicate that the method is accurately measuring the analyte in the sample matrix. ich.org

Table 2: Example Method Validation Parameters for a Volatile Compound Analysis

| Parameter | Acceptance Criteria | Typical Result for Similar Methods |

| Linearity (R²) | ≥ 0.99 science.gov | ≥ 0.999 science.gov |

| Precision (RSD) | < 15% wjarr.com | < 5% thermofisher.com |

| Recovery | 80-120% ich.org | 93-101% science.gov |

This table presents typical acceptance criteria and results for method validation of volatile compounds. Specific values for this compound analysis would depend on the method and matrix.

Environmental Fate and Degradation Pathways

Atmospheric Lifetime and Transformation Mechanisms

Once released into the environment, 1,1-Dichloro-3-fluoropropane is expected to reside predominantly in the atmosphere due to its volatility. wikipedia.org Its persistence and transformation in the atmosphere are governed by photochemical reactions and its stability towards hydrolysis.

The primary mechanism for the atmospheric degradation of hydrochlorofluorocarbons (HCFCs) is their reaction with photochemically produced hydroxyl (OH) radicals in the troposphere. wikipedia.orgecetoc.org The presence of hydrogen atoms in the molecule makes it susceptible to attack by these radicals, leading to its decomposition. wikipedia.org This is a key distinction from chlorofluorocarbons (CFCs), which lack hydrogen atoms, are much more stable in the troposphere, and are only broken down by more intense ultraviolet radiation in the stratosphere. wikipedia.orggoogle.com

Hydrolysis, the reaction with water, can be a degradation pathway for some halogenated hydrocarbons. For similar compounds, such as 1,1,3,3-tetrachloro-1-fluoropropane (B1333438), moisture can induce hydrolysis, leading to the formation of other compounds and hydrogen chloride. In the case of gem-dihalides like 1,1-dichloropropane, hydrolysis can lead to the formation of aldehydes, in that case, propanal. doubtnut.com However, given that the primary environmental sink for volatile halocarbons is atmospheric degradation, hydrolysis in soil or water is generally considered a less significant fate process. The persistence of this compound in the environment is therefore primarily determined by its atmospheric lifetime. Its classification as a persistent substance in some regulatory contexts, like the EU REACH regulation for similar compounds, highlights concerns about its long-term presence and potential for environmental accumulation.

Photochemical Degradation Pathways

Biodegradation Potential and Pathways

The potential for biodegradation of highly halogenated compounds like this compound is generally considered low. nasa.gov Studies on similar substances, such as 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), have indicated that they are not readily biodegradable. nasa.govgoogle.com The presence of multiple halogen atoms, particularly fluorine, tends to increase the resistance of organic molecules to microbial degradation. The low water solubility and high volatility of such compounds also limit their bioavailability to microorganisms in soil and water systems. solubilityofthings.com While specific biodegradation studies on this compound are limited, the data from analogous HCFCs suggest that it is likely to be persistent in environments where microbial degradation is the primary removal mechanism.

Role as an Ozone-Depleting Substance (ODS) and Greenhouse Gas in Atmospheric Chemistry

As a member of the hydrochlorofluorocarbon family, this compound is recognized as both an ozone-depleting substance (ODS) and a greenhouse gas (GHG). bce.cagov.nt.ca

Ozone Depletion Potential (ODP): The presence of chlorine in the molecule means that if it reaches the stratosphere, it can participate in catalytic cycles that destroy ozone molecules. google.com The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy ozone compared to CFC-11, which has an ODP of 1.0. wikipedia.orgepa.gov Because HCFCs are partially broken down in the troposphere, a smaller fraction of the released chlorine reaches the stratosphere compared to CFCs. wikipedia.org Consequently, HCFCs have ODPs that are significantly lower than those of CFCs, typically ranging from 0.01 to 0.12. epa.govwikipedia.org

Global Warming Potential (GWP): Halocarbons can also act as potent greenhouse gases by absorbing infrared radiation that would otherwise escape into space, thus contributing to global warming. bce.cagazette.gc.ca The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.0. epa.gov Many HCFCs are powerful greenhouse gases, with GWPs that can be hundreds to thousands of times greater than that of CO2. gazette.gc.ca For example, HCFC-141b has a 100-year GWP of 725. wikipedia.org

The table below summarizes the environmental potentials for related HCFC compounds, which provide context for the expected impact of this compound.

| Compound | CAS Number | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|---|

| 1,1-Dichloro-1-fluoroethane (B156305) (HCFC-141b) | 1717-00-6 | 9.2 - 10.8 | 0.1 - 0.12 | 725 - 2500 |

| Chlorodifluoromethane (HCFC-22) | 75-45-6 | 12.0 | 0.055 | 1810 |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) | 507-55-1 | 4.9 | 0.03 | 568 |

Data sourced from multiple references for analogous compounds. wikipedia.orgwikipedia.org

Regulatory Context and International Protocols for Halocarbon Management

The production, use, and emissions of halocarbons like this compound are governed by a framework of international agreements and national regulations aimed at protecting the ozone layer and mitigating climate change. transitionaccelerator.capublications.gc.ca

The cornerstone of international regulation is the Montreal Protocol on Substances that Deplete the Ozone Layer (1987) . transitionaccelerator.caclimateactionreserve.org This treaty mandated the phase-out of the production and consumption of major ODS, initially focusing on CFCs and halons. bce.caclimateactionreserve.org HCFCs were introduced as transitional substitutes because of their lower ODPs. bce.cagov.nt.ca However, the Protocol was later amended to also schedule the phase-out of HCFCs, with developed countries having largely completed the process and developing countries on a schedule for complete phase-out. bce.ca

The Kigali Amendment to the Montreal Protocol (2016) further expanded this regulatory framework to include the phase-down of hydrofluorocarbons (HFCs). bce.ca While HFCs are not ozone-depleting, many are potent greenhouse gases. gazette.gc.ca This amendment underscores the global commitment to managing halocarbons in a way that addresses both ozone depletion and climate change.

At the national level, countries that are parties to the Montreal Protocol have implemented their own regulations. For example, in Canada, the Federal Halocarbon Regulations and the Ozone-depleting Substances and Halocarbon Alternatives Regulations (ODSHAR) govern the handling, use, sale, and release of these substances. gazette.gc.capublications.gc.cacanada.ca These regulations mandate practices such as mandatory recovery and recycling of halocarbons from equipment, leak testing, and certification for technicians who handle them. publications.gc.capublications.gc.ca Similarly, provinces like Quebec have their own specific regulations to manage halocarbons. gouv.qc.ca These regulatory frameworks are designed to minimize emissions and transition away from substances with high ODP and GWP values. transitionaccelerator.cagouv.qc.ca

Advanced Applications and Industrial Relevance of 1,1 Dichloro 3 Fluoropropane and Analogues

Applications in Materials Science

Halogenated alkanes have historically been integral to the production of polymer foams, where they function as blowing agents to create a cellular structure that imparts desirable properties like low density and high thermal insulation.

Physical blowing agents are essential in the manufacture of rigid polyurethane foams, which are widely used for thermal insulation. terrabase-inc.com This process involves volatilizing a liquid agent within a polymer matrix to form a cellular structure. lenovo.com Hydrochlorofluorocarbons (HCFCs) were widely adopted for this purpose as second-generation blowing agents, succeeding the more ozone-damaging chlorofluorocarbons (CFCs). google.comlenovo.comnih.gov Their primary advantage was a significantly lower Ozone Depletion Potential (ODP) compared to CFCs, while still offering good performance characteristics. toshibacommerce.com

HCFCs were used to create foam insulation and cushioning materials due to their suitable boiling points and low thermal conductivity of the entrapped gas. While specific applications for 1,1-Dichloro-3-fluoropropane (HCFC-261fb) are not extensively detailed in public literature, it is identified as a dichlorofluoropropane, a subgroup of HCFCs used in these industrial processes. toshibacommerce.com The most prominent HCFC used in foam blowing was 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), which became a benchmark for performance before its own phase-out.

Role in Chemical Manufacturing Processes

The reactivity of the carbon-halogen bonds in compounds like this compound makes them useful building blocks in organic synthesis for creating more complex molecules.

Halogenated propanes are recognized for their role as intermediates in the production of other fluorinated and chlorinated compounds. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone, as seen in this compound, provides multiple reactive sites for nucleophilic substitution or other transformations. This allows for the synthesis of specialty chemicals with specific desired properties.

Analogous compounds serve as reagents in the preparation of fluorinated molecules, with some having potential implications in pharmacology for the development of new drugs containing halogenated structures. For example, related chlorofluoropropanes can be key starting materials or intermediates in multi-step syntheses. While the direct use of this compound as a specific precursor in pharmaceutical manufacturing is not widely documented, its chemical structure is consistent with that of a versatile intermediate for fine chemical synthesis.

Development of Environmentally Preferable Alternatives

The use of HCFCs, including this compound, was always intended to be transitional. google.com Although less harmful than CFCs, HCFCs still contribute to ozone layer depletion and are also potent greenhouse gases, leading to their global phase-out under the Montreal Protocol. google.comCurrent time information in Bangalore, IN.nih.gov This has driven extensive research and development into environmentally benign alternatives with zero ODP and low Global Warming Potential (GWP). google.com

The first step away from HCFCs was toward hydrofluorocarbons (HFCs), such as HFC-245fa and HFC-365mfc. HFCs have an ODP of zero but possess high GWPs, prompting further innovation. The latest, fourth generation of blowing agents focuses on materials with both zero ODP and very low GWP. Key alternatives include:

Hydrofluoroolefins (HFOs): These are unsaturated organic compounds like HFO-1234ze and HFO-1233zd. Their carbon-carbon double bond makes them highly reactive in the atmosphere, leading to very short atmospheric lifetimes and thus extremely low GWPs (typically less than 10). They are non-ozone-depleting and often non-flammable, making them a leading replacement technology.

Methyl Formate: This compound has zero ODP and a very low GWP. It is a liquid at room temperature and has been used effectively in various polyurethane foam applications. However, its flammability requires specific handling and can be a concern in certain processes.

Hydrocarbons (HCs): Pentane, isopentane, and cyclopentane (B165970) are effective blowing agents with zero ODP and low GWP. lenovo.com They are widely used in Europe for appliance insulation. Their primary disadvantage is high flammability, which necessitates significant safety precautions in manufacturing.

Carbon Dioxide (CO₂): Often generated in-situ from the reaction of water with isocyanate in polyurethane systems, CO₂ is a natural and environmentally safe blowing agent. lenovo.com It is frequently used in conjunction with other physical blowing agents to optimize foam properties and cost.

The transition to these alternatives helps mitigate the environmental impact associated with foam production, aligning the industry with global sustainability goals. google.com

Data Tables

Table 1: Environmental Properties of Blowing Agent Generations

This table provides a comparison of the key environmental metrics for different classes of blowing agents used in the polymer foam industry.

| Blowing Agent Class | Example Compound | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime |

| CFC (First Gen) | CFC-11 | 1 | 4,750 | 45 years |

| HCFC (Second Gen) | HCFC-141b | 0.11 | 725 | 9.3 years |

| HFC (Third Gen) | HFC-245fa | 0 | 1,030 | 7.6 years |

| HFO (Fourth Gen) | HFO-1233zd | ~0 | 1 | 26 days |

| HFO (Fourth Gen) | HFO-1234ze | 0 | <1 | 16.4 days |

| Other Alternative | Methyl Formate | 0 | <10 | ~50 days |

| Other Alternative | Cyclopentane | 0 | ~11 | ~1 day |

Data compiled from various sources. toshibacommerce.comnih.gov

Table 2: Chemical Compounds Mentioned

Future Research Directions and Emerging Trends

Exploration of Novel, Greener Synthetic Routes

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. chemistryjournals.net Traditional synthesis of halogenated propanes can involve hazardous reagents and produce significant waste. chemistryjournals.net Future research is centered on creating more sustainable pathways.

Key areas of exploration include:

Catalytic Innovations : Research is moving towards the use of highly selective and efficient catalysts to improve reaction yields and reduce by-products. This includes the development of novel catalysts for fluorination and chlorination reactions that can operate under milder conditions, thus saving energy. amity.edu

Alternative Feedstocks : The use of renewable feedstocks instead of traditional petroleum-based starting materials is a major goal of green chemistry. chemistryjournals.net For instance, processes are being explored to produce key intermediates from biomass.

Atom Economy : Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. chemistryjournals.net This minimizes waste generation. For example, addition reactions are favored over substitution reactions where possible.

Safer Solvents and Reagents : There is a strong push to replace toxic and hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. chemistryjournals.net Similarly, research is ongoing to find less hazardous fluorinating and chlorinating agents.

Process Intensification : Techniques like microwave-assisted synthesis are being investigated to dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

A conceptual "green" synthesis route for a compound like 1,1-Dichloro-3-fluoropropane might involve the catalytic addition of hydrogen chloride and hydrogen fluoride (B91410) to a bio-derived propene derivative, minimizing waste and energy use.

Advanced Computational Prediction of Reactivity and Environmental Impact

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, saving significant time and resources compared to experimental trial-and-error. rsc.org For halogenated compounds like this compound, these predictive models are crucial for assessing potential environmental risks and guiding the design of safer alternatives.

Advanced computational methods being applied include:

Density Functional Theory (DFT) : DFT calculations are used to model electronic structure and predict a wide range of properties. acs.orgnih.gov This can include determining the stability of different isomers, calculating reaction energies to identify the most favorable synthetic pathways, and predicting spectroscopic properties for compound identification. koyauniversity.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. acs.org These models can be used to predict properties like toxicity, biodegradability, and bioaccumulation potential, helping to screen for potentially harmful compounds early in the development process.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time. This can be used to understand how a compound like this compound will interact with its environment, such as its solubility in water or its partitioning into soil.

Reaction Modeling : Computational tools can model the entire course of a chemical reaction, identifying transition states and calculating activation barriers. rsc.org This helps in understanding reaction mechanisms and optimizing conditions for higher yields and selectivity. rsc.orgacs.org Machine learning models are also being developed to predict the regioselectivity of reactions like halogenation with high accuracy. acs.org

Table 1: Application of Computational Methods in Halogenated Compound Research

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Stability, reactivity, reaction energies, spectroscopic data | acs.orgkoyauniversity.org |

| Quantitative Structure-Activity Relationship (QSAR) | Environmental risk assessment | Toxicity, biodegradability, bioaccumulation | acs.org |

| Molecular Dynamics (MD) | Environmental fate modeling | Solubility, solvent interactions, partitioning behavior | |

| Machine Learning (ML) | Reaction outcome prediction | Site-selectivity of halogenation reactions | rsc.orgacs.org |

Development of Efficient Remediation and Degradation Technologies

Given the persistence of some halogenated hydrocarbons in the environment, developing effective technologies to remove them from soil and groundwater is a critical area of research. augustmack.com While some compounds can be degraded by natural microbial populations, many require active remediation strategies. researchgate.netgoogle.com

Emerging and established remediation technologies include:

In-Situ Chemical Reduction (ISCR) : This technique involves injecting chemical reductants, such as zero-valent iron (ZVI), into the contaminated area. augustmack.com The ZVI can chemically degrade chlorinated solvents in a process known as reductive dechlorination. augustmack.com This method can be used in permeable reactive barriers (PRBs) that treat groundwater as it flows through. clu-in.org

In-Situ Chemical Oxidation (ISCO) : ISCO uses powerful oxidizing agents like persulfate or permanganate (B83412) to break down contaminants. tandfonline.comregenesis.com Research is focused on "unactivated" ISCO, which avoids the need for additional activating chemicals, making it a more environmentally friendly option. tandfonline.com

Bioremediation : This approach uses microorganisms to break down contaminants. researchgate.net Bioaugmentation involves adding specific microbial cultures, such as Dehalococcoides, which are known to degrade chlorinated solvents. augustmack.com Biostimulation involves adding nutrients to encourage the growth of indigenous degrading microbes. rubin-online.de

Thermal Remediation : This method involves heating the subsurface to volatilize or destroy contaminants. augustmack.com Electrical resistance heating is one such technique that can effectively remove chlorinated solvents from both soil and groundwater. augustmack.com

Combined Technologies : Often, a combination of technologies provides the most effective solution. For example, coupled sorption-destructive technologies use a material like activated carbon to adsorb contaminants, which are then degraded by an embedded oxidizing or reducing agent. af.mil

Table 2: Overview of Remediation Technologies for Halogenated Compounds

| Technology | Mechanism | Target Media | Key Agents/Methods | Reference |

|---|---|---|---|---|

| In-Situ Chemical Reduction (ISCR) | Abiotic reductive dechlorination | Groundwater, Soil | Zero-Valent Iron (ZVI) | augustmack.comclu-in.org |

| In-Situ Chemical Oxidation (ISCO) | Chemical oxidation | Groundwater, Soil | Persulfate, Permanganate | tandfonline.comregenesis.com |

| Bioremediation | Microbial degradation | Groundwater, Soil | Dehalococcoides (Bioaugmentation), Nutrient Addition | augustmack.comresearchgate.net |

| Thermal Remediation | Volatilization and destruction | Groundwater, Soil | Electrical Resistance Heating | augustmack.com |

Design of Next-Generation Halogenated Propane (B168953) Analogues for Specific Applications

The demand for new materials with specific properties, coupled with increasing environmental regulations, drives the design of novel halogenated compounds. energy.gov Research focuses on creating analogues that offer high performance with reduced environmental impact, such as lower global warming potential (GWP) and zero ozone depletion potential (ODP). i-scholar.in

Trends in the design of next-generation halogenated propanes include:

Hydrofluoroolefins (HFOs) : HFOs are a class of unsaturated hydrofluorocarbons that are being developed as fourth-generation refrigerants. i-scholar.inmass.gov Their double bond makes them more reactive in the atmosphere, leading to much shorter atmospheric lifetimes and significantly lower GWPs compared to saturated HFCs. iiasa.ac.at

Bio-inspired Design : Nature produces over 5,000 halogenated biomolecules, and scientists are increasingly looking to these natural products for inspiration. tandfonline.com Understanding the structure and function of these molecules can inform the design of new compounds with desirable properties, such as antimicrobial activity. beilstein-journals.orgmdpi.com

Fine-Tuning Properties through Halogenation : The type and position of halogen atoms in a molecule have a profound effect on its physical and chemical properties, including boiling point, polarity, and reactivity. ufla.bracs.org Researchers are strategically placing different halogens (fluorine, chlorine, bromine) on the propane backbone to create analogues tailored for specific applications, such as improved solvents, blowing agents, or chemical intermediates. beilstein-journals.org

Focus on Sustainability : A key driver in modern chemical design is sustainability. This includes not only the environmental impact of the final product but also the entire lifecycle, from synthesis to disposal. aceee.org Future designs will increasingly incorporate principles of biodegradability and reduced persistence.

The design of a "next-generation" analogue of this compound might involve replacing chlorine atoms with fluorine or introducing a double bond to create an HFO-like structure, thereby reducing its potential environmental impact while attempting to retain its useful properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.